1-cyclohexyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-CYCLOHEXYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclohexyl group, an ethoxyphenyl group, and a hydroxy group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-CYCLOHEXYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through various synthetic routes. One common method involves a multi-component reaction using appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in water under sonication . This green and chemoselective approach provides a new heptacyclic ring system with excellent yields and functional group tolerance.
Chemical Reactions Analysis
1-CYCLOHEXYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include solid acid catalysts, polyvinyl alcohol, and hydroxyethylsulfuric acid . The major products formed from these reactions are derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
It has shown promising results in in vitro cytotoxicity studies against various cancer cell lines, including pancreas, renal, colon, and non-small cell lung cancer . Additionally, it has been evaluated for its anti-infective activities, making it a valuable candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
1-CYCLOHEXYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared to other pyrazolo[3,4-e][1,4]thiazepine derivatives, such as 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one . These compounds share similar structural features but differ in their biological activities and therapeutic potential. The presence of different substituents and functional groups in these compounds contributes to their unique properties and applications.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(4-ethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C20H25N3O3S/c1-2-26-15-10-8-13(9-11-15)18-17-19(21-16(24)12-27-18)23(22-20(17)25)14-6-4-3-5-7-14/h8-11,14,18H,2-7,12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
BLYLYTXULXTEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCC4 |
Origin of Product |
United States |
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